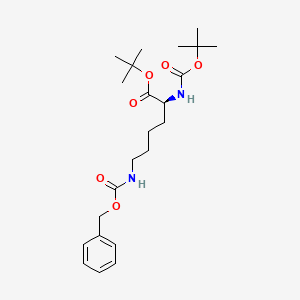![molecular formula C6H3Br2N3 B1142872 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-78-1](/img/structure/B1142872.png)
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate and related compounds involves palladium-catalyzed borylation of aryl bromides, utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as key reagents. This method is particularly effective for borylation of aryl bromides bearing sulfonyl groups and represents a more efficient approach compared to conventional methods using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, has been determined through single-crystal X-ray diffraction, revealing a supramolecular assembly facilitated by hydrogen bonds and π-π stacking interactions. These interactions are crucial for the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are primarily centered around its application in cross-coupling reactions, where its boron moiety acts as a functional group for subsequent transformations. The stability of the dioxaborolane ring under various conditions plays a significant role in its reactivity and application in organic synthesis.
Physical Properties Analysis
While specific physical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are not detailed in the provided references, related compounds exhibit solubility in common organic solvents, and their melting points, boiling points, and stability can be inferred based on similar boron-containing compounds.
Chemical Properties Analysis
The chemical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, such as reactivity towards nucleophiles, electrophiles, and participation in transition metal-catalyzed cross-coupling reactions, underscore its utility in organic synthesis. The boronic ester functionality enables it to partake in Suzuki-Miyaura coupling reactions, serving as a versatile building block for the construction of complex molecules.
Synthesis Analysis
The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine and related compounds often involves multi-component reactions, leveraging the reactivity of amino-pyrazoles and brominated precursors. Methods vary from conventional heating to microwave irradiation, highlighting a diverse toolkit for accessing these heterocycles efficiently (Smyth et al., 2010).
Molecular Structure Analysis
X-ray crystallography of similar compounds, such as dipyrazolo[1,5-a:4',3'-c]pyridines, reveals intricate molecular architectures. The planarity and coplanarity of aromatic systems within these molecules underscore their potential for π-π stacking interactions, contributing to their solid-state behavior and potential electronic properties (Holzer et al., 2012).
Applications De Recherche Scientifique
Pyrazolo[3,4-c]pyridine derivatives, including 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, are pivotal in the realm of medicinal chemistry and drug discovery. They are fundamental structures in the development of pharmaceutical agents due to their potential biological and pharmacological activities. These compounds are extensively studied for their versatility in interacting with various biological targets, demonstrating significant therapeutic potential across a broad spectrum of diseases.
Role in Kinase Inhibition
One of the prominent applications of Pyrazolo[3,4-c]pyridine derivatives is in the development of kinase inhibitors. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases due to their ability to regulate cell growth, proliferation, and survival. The Pyrazolo[3,4-c]pyridine scaffold, owing to its structural versatility, can interact with kinases in multiple binding modes, making it a valuable component in the design of kinase inhibitors. These compounds typically bind to the hinge region of the kinase, forming key interactions that provide potency and selectivity (Wenglowsky, 2013).
Medicinal Chemistry and Biological Properties
Pyrazolo[3,4-c]pyridine derivatives are explored for their broad range of medicinal properties. They have been identified to possess anticancer, anti-inflammatory, and CNS (central nervous system) agent activities among others. Their structure-activity relationship (SAR) studies are critical in medicinal chemistry, leading to the derivation of lead compounds for various disease targets. The continuous evolution of this scaffold in drug discovery highlights its potential in developing novel therapeutic agents with enhanced efficacy and specificity (Cherukupalli et al., 2017).
Synthetic and Medicinal Applications
Besides their therapeutic relevance, Pyrazolo[3,4-c]pyridine compounds are also significant in synthetic organic chemistry. They serve as versatile intermediates in the synthesis of complex molecules, demonstrating functionalities important in organic synthesis, catalysis, and drug development. The exploration of these compounds in synthesizing N-oxide derivatives, which have shown potent anticancer, antibacterial, and anti-inflammatory activities, underscores their importance in medicinal chemistry and pharmaceutical research (Li et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been reported to target microtubule proteins and kinases . These targets play crucial roles in cell division and signal transduction, respectively.
Mode of Action
It’s suggested that similar compounds inhibit their targets, leading to disruption of cellular processes such as cell division and signal transduction .
Propriétés
IUPAC Name |
3,5-dibromo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMZFUHPYDXSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284473 | |
| Record name | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
1357946-78-1 | |
| Record name | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)





